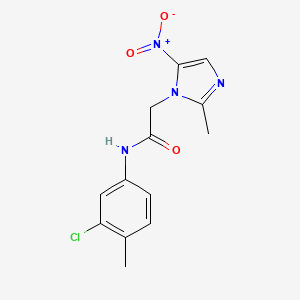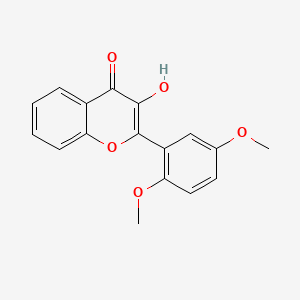![molecular formula C20H15FN2O2 B5684172 N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is a potent inhibitor of PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms. ABT-888 has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent.
Mécanisme D'action
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to have minimal effects on normal cells, making it a promising cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP in DNA repair mechanisms. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have minimal effects on normal cells, making it a useful tool for studying the effects of DNA damage on cancer cells.
One limitation of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide is that it has a short half-life, which can limit its effectiveness in vivo. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have limited efficacy as a single-agent therapy, and its effectiveness is dependent on the presence of DNA-damaging agents.
Orientations Futures
There are several future directions for the study of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. One area of research is the identification of biomarkers that can predict the response to N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors, and further studies in this area are warranted. Finally, the development of more potent and selective PARP inhibitors is an area of active research.
Méthodes De Synthèse
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-aminobenzamide in the presence of a base to form N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been studied in various cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N-(3-benzamidophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-9-15(13-16)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFKTSSZCBNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)
![5-(aminosulfonyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-fluorobenzamide](/img/structure/B5684116.png)

![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)